Ethyl trans-2-decenoate
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Overview
Description
Ethyl trans-2-decenoate: trans-2-Decenoic acid ethyl ester , is an organic compound with the molecular formula C12H22O2 . It is a fatty acid ethyl ester characterized by a fruity and floral aroma, commonly used as a flavoring agent in the food and beverage industry . This compound is also utilized in the synthesis of various organic compounds, including fragrances and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-2-decenoate can be synthesized through the esterification of trans-2-decenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-2-decenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Trans-2-decenoic acid.
Reduction: Trans-2-decenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl trans-2-decenoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl trans-2-decenoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), which play a crucial role in cell signaling and regulation . This activation can lead to various biological effects, including improved functional recovery and decreased lesion size in injury sites .
Comparison with Similar Compounds
Ethyl trans-2-decenoate can be compared with other similar compounds, such as:
- Ethyl trans-2-octenoate
- Ethyl trans-2-butenoate
- Ethyl trans-4-decenoate
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct aromatic properties and biological activities. Its longer carbon chain compared to similar compounds like ethyl trans-2-octenoate and ethyl trans-2-butenoate contributes to its unique physical and chemical properties .
Properties
CAS No. |
37486-72-9 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl dec-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
GNJARWZWODMTDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CC(=O)OCC |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCC=CC(=O)OCC |
boiling_point |
133.00 to 135.00 °C. @ 20.00 mm Hg |
density |
0.880-0.890 (20°) |
physical_description |
Liquid; Fatty-waxy aroma specific to over-ripe pear |
solubility |
5.496 mg/L @ 25 °C (est) Insoluble in water; soluble in fats Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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